

ATX-1d: A Novel Autotaxin Inhibitor for Enhancing Paclitaxel Potency

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Compound of Interest

Compound Name: ATX inhibitor 1

Cat. No.: B2931931

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-1d is a novel, non-lipid small molecule inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.^[1] Recent preclinical studies have demonstrated its potential to significantly enhance the efficacy of the chemotherapeutic agent paclitaxel in cancer cell lines. This technical guide provides a comprehensive overview of the currently available information on ATX-1d, including its known properties, its role in the ATX-LPA signaling axis, and detailed experimental protocols for its evaluation.

Note on Chemical Structure: The precise chemical structure, IUPAC name, molecular formula, and molecular weight of ATX-1d have not been publicly disclosed by the originating research group. It is described as a glycine betaine derivative from a proprietary in-house library of compounds.^[2]^[3]

Chemical and Physical Properties

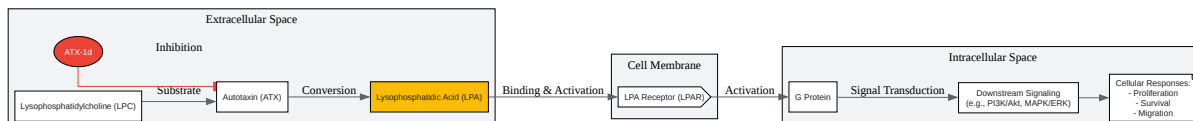
Due to the proprietary nature of ATX-1d, a complete profile of its chemical and physical properties is not available. The information that has been published is summarized below.

Property	Value	Reference
Description	A novel, non-lipid, small molecule inhibitor of autotaxin. Belongs to the chemical family of glycine betaine derivatives.	[2][3]
Biological Activity		
Target	Autotaxin (ATX)	[1]
IC50 for ATX Inhibition	1.8 ± 0.3 µM	[1]
Binding Affinity (MM-GBSA)	-26.85 kcal/mol	[3]
Synergistic Activity	Potentiates the cytotoxic effects of paclitaxel.	[1]

The ATX-LPA Signaling Pathway and the Role of ATX-1d

Autotaxin is a secreted lysophospholipase D that plays a crucial role in converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and differentiation. In the context of cancer, the ATX-LPA axis is often dysregulated and contributes to tumor progression, metastasis, and resistance to chemotherapy.[1][4]

ATX-1d functions by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA. This disruption of the ATX-LPA signaling pathway is believed to be the mechanism by which ATX-1d enhances the sensitivity of cancer cells to paclitaxel.



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The ATX-LPA signaling pathway and the inhibitory action of ATX-1d.

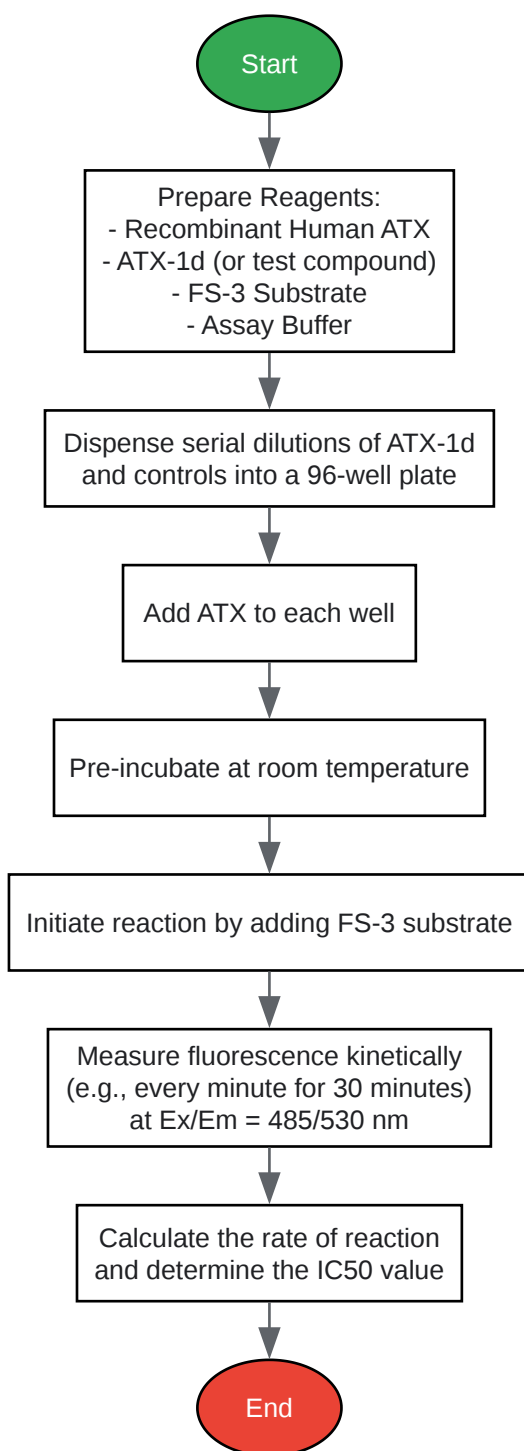
Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of ATX-1d.

In Vitro ATX Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against autotaxin. The protocol utilizes a fluorogenic substrate, FS-3, which upon cleavage by ATX, produces a fluorescent signal.

Workflow Diagram:



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Workflow for the in vitro ATX enzyme inhibition assay.

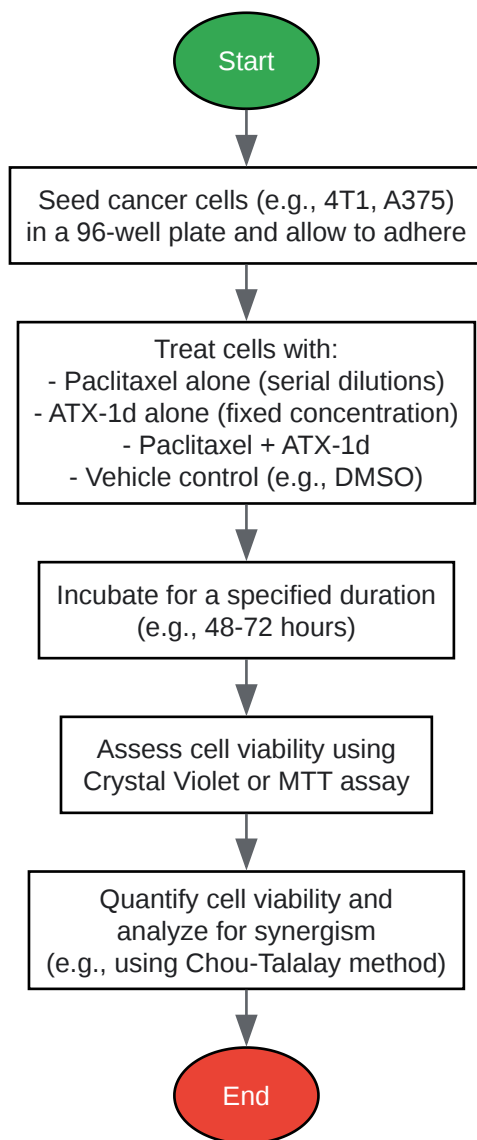
Detailed Methodology:

- Reagent Preparation:
 - Reconstitute recombinant human autotaxin (hATX) in an appropriate assay buffer.
 - Prepare a stock solution of ATX-1d in DMSO.
 - Create a serial dilution of ATX-1d in assay buffer.
 - Reconstitute the fluorogenic substrate FS-3 in an appropriate solvent.
- Assay Procedure:
 - In a 96-well black plate, add the serially diluted ATX-1d and control solutions (e.g., buffer for no inhibition, a known ATX inhibitor for positive control).
 - Add hATX to all wells except for the no-enzyme control.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
 - Immediately place the plate in a fluorescence plate reader.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
 - Collect data kinetically, for instance, every minute for 30 minutes.
 - Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of ATX-1d.
 - Normalize the reaction rates to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Synergistic Cytotoxicity Assay with Paclitaxel

This assay evaluates the combined effect of ATX-1d and paclitaxel on the viability of cancer cells. A common method for this is the crystal violet or MTT assay.

Workflow Diagram:



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